Cholecystokinin Octapeptide (1-6) (desulfated)
Overview
Description
Cholecystokinin Octapeptide (1-6) (desulfated) is a synthetic peptide derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is a desulfated version of the octapeptide fragment of cholecystokinin, which plays a crucial role in stimulating the digestion of fats and proteins. It is primarily used in scientific research to study various physiological and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholecystokinin Octapeptide (1-6) (desulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Cholecystokinin Octapeptide (1-6) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin Octapeptide (1-6) (desulfated) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Cholecystokinin Octapeptide (1-6) (desulfated) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis, structure, and function.
Biology: Investigates the role of cholecystokinin in gastrointestinal physiology and neurobiology.
Medicine: Explores potential therapeutic applications, including appetite regulation and pain management.
Industry: Utilized in the development of diagnostic assays and pharmaceutical research.
Mechanism of Action
Cholecystokinin Octapeptide (1-6) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and central nervous system. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of adenylate cyclase and phospholipase C. These pathways lead to various physiological responses, such as the stimulation of digestive enzyme secretion and modulation of appetite.
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin Octapeptide (sulfated): The sulfated version of the octapeptide has a sulfate group attached to the tyrosine residue, which can alter its biological activity.
Cholecystokinin-33: A longer peptide form of cholecystokinin with 33 amino acids, found in the gastrointestinal system.
Cholecystokinin-58: Another longer form with 58 amino acids, also involved in digestive processes.
Uniqueness
Cholecystokinin Octapeptide (1-6) (desulfated) is unique due to its desulfated nature, which can influence its binding affinity and activity at CCK receptors. This makes it a valuable tool for studying the specific roles of sulfation in cholecystokinin’s biological functions.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHPECOPKUHAI-CISYKLKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N7O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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